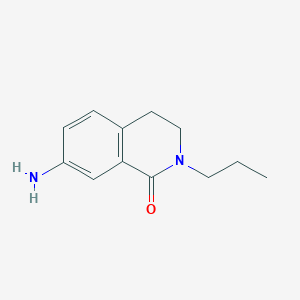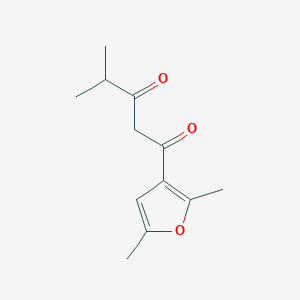
1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the class of furans Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a pentane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide (NaOH) in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furans .
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO)
- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one
Uniqueness
1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione is unique due to its specific substitution pattern on the furan ring and the presence of the pentane-1,3-dione moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(2,5-dimethylfuran-3-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-7(2)11(13)6-12(14)10-5-8(3)15-9(10)4/h5,7H,6H2,1-4H3 |
Clave InChI |
OLKWSDINHURXTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


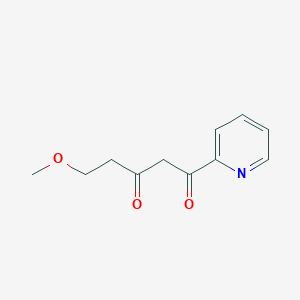

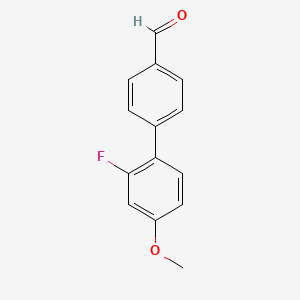
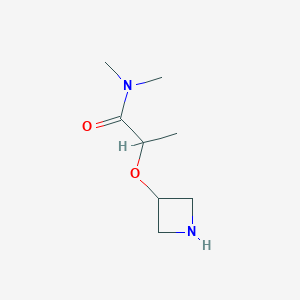
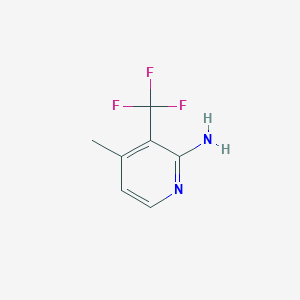
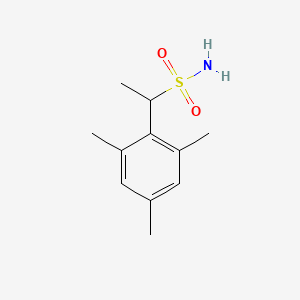
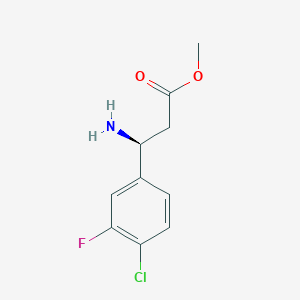

![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
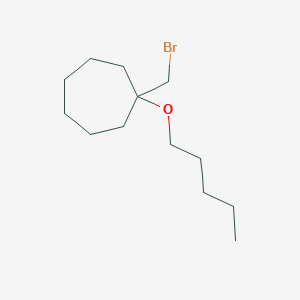
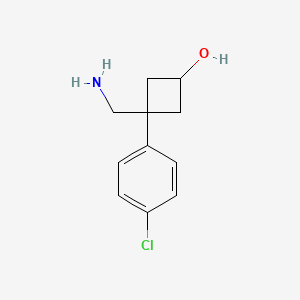
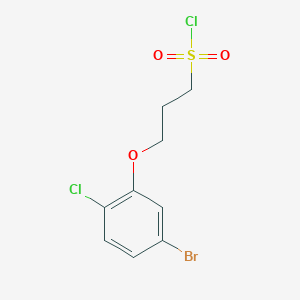
![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
